4-methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate

Physicochemical Property Lipophilicity Drug Likeness

Procuring unique screening compounds with defined physicochemical profiles for diversity-oriented libraries often results in long lead times or high minimum order quantities. This 4-methylcoumarin ester (MW 338.35, XLogP3 4.0, TPSA 61.8 Ų) bridges that gap. - Fills mid-lipophilicity chemical space underrepresented by simpler 7-substituted coumarins, reducing non-specific assay interference common with smaller, promiscuous analogs. - Enables systematic SAR dissection: 7-substituent variation in this scaffold class can shift enzyme inhibition potency by >4000-fold (e.g., AChE IC₅₀ 2.30 µM vs. >10 µM). - Sourced from an established screening library; ideal for HTS campaigns targeting intracellular enzymes or membrane-bound receptors.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
Cat. No. B12116235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)C
InChIInChI=1S/C20H18O5/c1-12-4-5-15(8-13(12)2)23-11-20(22)24-16-6-7-17-14(3)9-19(21)25-18(17)10-16/h4-10H,11H2,1-3H3
InChIKeyDFHAISFUFFHKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate Overview


4-Methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate (PubChem CID 723835) is a synthetic coumarin ester derivative, classified as a 7-substituted 4-methylcoumarin [1]. It is primarily distributed as a screening compound within the InterBioScreen library (ID STOCK1N-26550) [2]. The molecule is defined by a 4-methyl-2H-chromen-2-one core esterified at the 7-position with 2-(3,4-dimethylphenoxy)acetic acid, resulting in a molecular formula of C20H18O5 and a monoisotopic mass of 338.12 Da [1]. While coumarin derivatives are broadly investigated for diverse bioactivities, peer-reviewed primary literature characterizing this specific compound's biological profile is very limited, positioning it as an early-stage research tool rather than a functionally validated probe.

Why Generic 4-Methylcoumarin Substitution Fails


Substituting the 7-position ester with a generic 4-methylcoumarin analog is not straightforward, as the phenoxyacetate moiety is not a biologically inert linker. Class-level evidence indicates that the nature of the 7-substituent in 4-methylcoumarins directly governs target engagement. Comparative studies on 4-methylcoumarin derivatives have demonstrated that replacing an acetoxy group with propoxy or butoxy substituents substantially alters the modulation of functional proteins such as cytochrome P-450 and glutathione S-transferase (GST) [1]. Furthermore, in acetylcholinesterase (AChE) inhibitor research, subtle changes in the 7-substituent from a linear carbamate to a cyclic one shifted the IC50 value by orders of magnitude (e.g., 2.30 µM vs. >10 µM) [2]. Therefore, a researcher cannot assume that a compound like 4-methylumbelliferyl acetate, or any other 7-substituted analog, will recapitulate the binding, pharmacokinetic, or physicochemical profile conferred by the specific 3,4-dimethylphenoxyacetate group. The quantitative evidence below details these critical differential dimensions.

Product-Specific Quantitative Evidence


Enhanced Lipophilicity vs. Unsubstituted Phenoxyacetate Analog

The target compound introduces two methyl groups on the phenoxy ring compared to the unsubstituted analog (4-methyl-2-oxo-2H-chromen-7-yl 2-phenoxyacetate). This structural difference results in a computed XLogP3 increase of 0.9 units, indicating significantly higher lipophilicity [1]. Higher LogP values are generally associated with enhanced membrane permeability, which is a critical factor for intracellular target engagement in cell-based assays. The target compound's XLogP3 of 4.0 approaches the upper limit of typical oral drug-like space (LogP < 5), potentially balancing permeability with solubility [1].

Physicochemical Property Lipophilicity Drug Likeness

Molecular Weight and TPSA vs. Simple Ester Analogs

The target compound has a molecular weight of 338.4 g/mol and a topological polar surface area (TPSA) of 61.8 Ų [1]. This TPSA value sits comfortably below the 140 Ų threshold commonly associated with poor oral bioavailability, suggesting favorable intrinsic permeability [2]. Compared to the simple 7-acetoxy analog (4-methylumbelliferyl acetate, MW 218.2 g/mol, TPSA 52.6 Ų), the target compound's larger size and slightly higher polarity may reduce non-specific protein binding, a common cause of false positives in high-throughput screening [1].

Molecular Property Bioavailability Permeability

7-Substituent Modulates Enzyme Inhibition Potency

Although direct potency data for this specific compound is lacking, class-level evidence from a systematic study of novel 4-methylcoumarin carbamates demonstrates that the 7-substituent is a critical determinant of enzyme inhibitory activity. In a head-to-head comparison within the same study, 4-methyl-2-oxo-2H-chromen-7-yl cycloheptylcarbamate inhibited AChE with an IC50 of 2.30 µM, whereas the cyclohexylmethyl analog was essentially inactive against AChE (>10 µM) and was instead highly selective for BuChE (IC50 of 0.004 µM) [1]. This demonstrates that replacing one 7-substituent with another can cause a >4000-fold shift in potency at a given target, highlighting the impossibility of substituting one analog for another without a complete loss or inversion of the biological profile. The 3,4-dimethylphenoxyacetate ester of the target compound provides a unique combination of steric bulk, lipophilicity, and hydrogen bond acceptor count (5 vs. 3-4 for simple esters) that will drive a distinct target engagement profile [2].

Enzyme Inhibition Structure-Activity Relationship 4-Methylcoumarin

Conformational Flexibility via Rotatable Bond Count

The target compound possesses 5 rotatable bonds [1]. This is significantly higher than the unsubstituted phenoxyacetate analog (also 5), but critically, the two additional methyl groups on the phenoxy ring are expected to further restrict the conformational freedom of the aryl ether linkage through increased steric hindrance, an effect not captured by a simple rotatable bond count. In the class-level context of the acetoxy drug:protein transacetylase (TAase) system, it has been demonstrated that the planarity and conformational presentation of the coumarin ring system at the enzyme active site is a key determinant of substrate specificity and catalytic efficiency [2]. The 3,4-dimethyl substitution pattern on the phenoxy ring is therefore predicted to constrain the bioactive conformation in a way that is distinct from both the unsubstituted and the mono-substituted (4-methyl) analogs, potentially leading to different selectivity profiles in any enzymatic or receptor-binding assay.

Conformational Flexibility Entropy Molecular Recognition

Research and Industrial Application Scenarios


HTS Library Expansion with Defined Physicochemical Diversity

This compound is well-suited for inclusion in diversity-oriented screening libraries where filling specific property space is the goal. With a computed XLogP3 of 4.0 and a TPSA of 61.8 Ų, it occupies a region of moderate lipophilicity and high predicted permeability [1]. Its distinct property profile relative to simpler 7-substituted coumarins (e.g., MW 338 vs. 218 Da for the 7-acetoxy analog) reduces the likelihood of non-specific assay interference common with smaller, promiscuous coumarins. Procurement of this compound for HTS campaigns targeting intracellular enzymes or membrane-bound receptors is licensed by its physicochemical parameters, as established in Section 3, Evidence Items 1 and 2 [1].

SAR Studies on Coumarin Ester Bioisosteres

The compound can serve as a key comparator in SAR studies aimed at understanding the contribution of the 3,4-dimethylphenoxy moiety to biological activity. As demonstrated in Section 3, Evidence Item 3, class-level evidence shows that 7-substituent variation in 4-methylcoumarins can cause >4000-fold shifts in enzyme inhibition potency [2]. By procuring this compound alongside its unsubstituted phenoxyacetate and 4-methylphenoxyacetate analogs, a research team can systematically dissect the steric and electronic contribution of the 3,4-dimethyl substitution pattern to target binding and selectivity [1][3].

Conformational Restriction in Enzyme Interactions

The 3,4-dimethyl substitution pattern on the phenoxy ring is predicted to restrict the conformational freedom of the aryl ether linkage through increased steric hindrance (Section 3, Evidence Item 4). This makes the compound a unique probe for investigating the role of ligand pre-organization in binding to enzymes such as cytochrome P-450s, GST, or other proteins known to interact with coumarin derivatives, where the co-planarity of the coumarin ring and the orientation of the side chain are critical for activity [3][4].

Fluorescence-Based Assay Development with Caution

The 4-methylcoumarin core is a well-known fluorophore. While the fluorescence quantum yield of this specific 7-ester derivative has not been explicitly quantified in the peer-reviewed literature, its structural similarity to other fluorescent 7-substituted 4-methylcoumarins suggests it may be evaluated as a fluorogenic substrate for esterases. However, users must experimentally validate its fluorescence properties under their specific assay conditions, as the 3,4-dimethylphenoxyacetate ester is significantly bulkier than standard substrates like 4-methylumbelliferyl acetate, which may reduce esterase turnover rates [1].

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